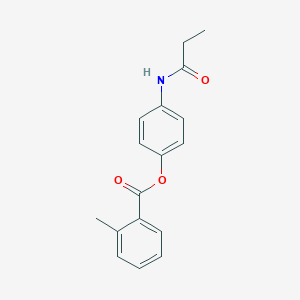

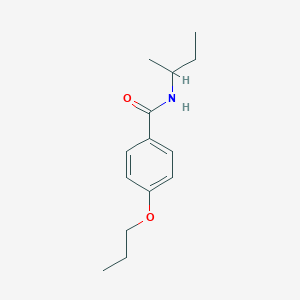

![molecular formula C16H24N2O3 B267271 Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate, also known as Boc-L-Leucine-4-amino-3-methylphenyl ester, is a chemical compound that belongs to the class of carbamates. It is widely used in scientific research as a building block for the synthesis of various peptides and related compounds.

Mécanisme D'action

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate acts as a protecting group for the amino group of 4-amino-3-methylphenylacetic acid. The tert-butyl carbamate group is easily removable under mild conditions such as treatment with trifluoroacetic acid (TFA), which allows the amino group to participate in peptide bond formation.

Biochemical and Physiological Effects:

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate does not have any direct biochemical or physiological effects. It is used as a building block for the synthesis of various peptides and related compounds, which may have specific biochemical and physiological effects depending on their structure and function.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods without degradation. It is also readily available from commercial sources at reasonable prices. However, it has some limitations such as the need for specialized equipment and expertise for its synthesis and handling. It also requires purification by column chromatography, which can be time-consuming and costly.

Orientations Futures

There are several future directions for the research and development of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds. One direction is the synthesis of novel peptidomimetics with improved properties such as increased stability, bioavailability, and selectivity. Another direction is the development of new synthetic methods for the preparation of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds that are more efficient, scalable, and environmentally friendly. Finally, the application of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds in various fields such as drug discovery, diagnostics, and materials science is an area of active research and development.

Applications De Recherche Scientifique

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is widely used in scientific research as a building block for the synthesis of various peptides and related compounds. It is used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have unique properties such as high binding affinity, sequence specificity, and resistance to enzymatic degradation, which make them useful for various applications such as gene therapy, diagnostics, and drug discovery.

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and bioavailable. Peptidomimetics have various applications such as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Propriétés

Nom du produit |

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate |

|---|---|

Formule moléculaire |

C16H24N2O3 |

Poids moléculaire |

292.37 g/mol |

Nom IUPAC |

tert-butyl N-[4-(3-methylbutanoylamino)phenyl]carbamate |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |

Clé InChI |

OKGUDBUCHWSGCI-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

SMILES canonique |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)

![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)

![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)

![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)

![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)

![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)